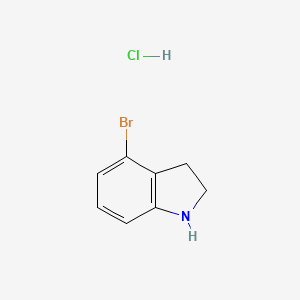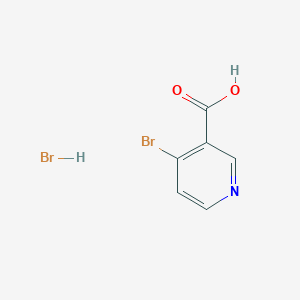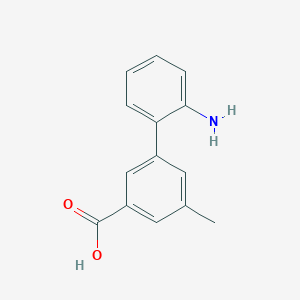
4-Bromoindoline hydrochloride
Descripción general
Descripción
4-Bromoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN . It is often used in research and development .
Molecular Structure Analysis
The molecular weight of 4-Bromoindoline hydrochloride is approximately 234.521 Da . The InChI code is 1S/C8H8BrN/c9-7-2-1-3-8-6 (7)4-5-10-8/h1-3,10H,4-5H2 .Physical And Chemical Properties Analysis
4-Bromoindoline hydrochloride is a pale-yellow to yellow to brown liquid . It has a molecular weight of 198.06 and an average mass of 234.521 Da . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Catalytic Reactions : A study by Ames and Bull (1982) explored the use of 3-halogenocinnolines, including 4-bromoindoline derivatives, in reactions catalyzed by palladium compounds. These reactions yielded various derivatives with potential applications in pharmaceutical and material science fields (Ames & Bull, 1982).
Synthesis of Organic Compounds : Majumdar and Mukhopadhyay (2003) reported the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, starting from different 4-hydroxyquinolin-2(1H)-ones treated with 2-bromobenzyl bromide. This synthesis has implications in organic chemistry, particularly in the development of new compounds for various applications (Majumdar & Mukhopadhyay, 2003).
Material Science : A study by Liu et al. (2012) utilized 4-bromoanisole, a compound similar to 4-bromoindoline hydrochloride, to control the phase separation and crystallization in semiconducting polymer blends. This has significant implications in the field of organic electronics and photovoltaics (Liu et al., 2012).
Biological and Medical Research : Research on similar brominated compounds, like bromophos and bromophenols, has shown applications in understanding their biological activities and potential medical applications. For example, Muacevic et al. (1970) studied the anticholinesterase activity of bromophos in rats and dogs, which is relevant for understanding its toxicological profile (Muacevic et al., 1970). Additionally, Olsen et al. (2013) investigated the antioxidant effect of four bromophenols from the red algae Vertebrata lanosa, highlighting the potential therapeutic applications of such compounds (Olsen et al., 2013).
Safety and Hazards
4-Bromoindoline hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash immediately with plenty of water and seek medical attention .
Propiedades
IUPAC Name |
4-bromo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLDBWJVQIPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696087 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187929-39-0 | |
| Record name | 1H-Indole, 4-bromo-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)



![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)


![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)
![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)


